REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[NH:8])=[CH:5][CH:4]=1.[C:12]1([CH3:18])[CH:17]=C[CH:15]=[CH:14][CH:13]=1>CO>[CH2:13]([C:12]1[CH:17]=[N:8][C:7]([C:6]2[CH:10]=[CH:11][C:3]([F:2])=[CH:4][CH:5]=2)=[N:9][CH:18]=1)[CH2:14][CH3:15] |f:0.1|
|
Name
|
Na
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
4-fluorobenzamidine hydrochloride
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
Cl.FC1=CC=C(C(=N)N)C=C1
|
Name
|
α-propyl-β-dimethylaminoacrolein
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
TEMPERATURE
|
Details
|
on heating for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
distilling off methanol under the atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
after completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
to extract the resulting product
|
Type
|
WASH
|
Details
|
washing
|
Type
|
EXTRACTION
|
Details
|
the extraction liquid with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilling off toluene
|
Type
|
CUSTOM
|
Details
|
recrystallizing the remaining oily substance from ethanol (20 c.c.)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C=1C=NC(=NC1)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |